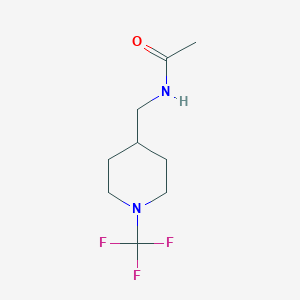
4-(Bromomethyl)-3-ethylfuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-3-ethylfuran-2(5H)-one is an organic compound characterized by a furan ring substituted with a bromomethyl group and an ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-3-ethylfuran-2(5H)-one typically involves the bromination of a suitable precursor. One common method is the bromination of 3-ethylfuran-2(5H)-one using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) at reflux temperature .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Bromomethyl)-3-ethylfuran-2(5H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products may include carboxylic acids, aldehydes, or ketones.
Reduction: Products include methyl derivatives or alcohols.
Applications De Recherche Scientifique
4-(Bromomethyl)-3-ethylfuran-2(5H)-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical agents with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(Bromomethyl)-3-ethylfuran-2(5H)-one in chemical reactions involves the formation of reactive intermediates such as radicals or carbocations. These intermediates facilitate the substitution, oxidation, or reduction processes. The molecular targets and pathways depend on the specific reaction and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromomethyl-7-methoxycoumarin: Used as a fluorescent label for fatty acids.
Benzyl Bromide: Commonly used in organic synthesis for introducing benzyl groups.
Uniqueness
4-(Bromomethyl)-3-ethylfuran-2(5H)-one is unique due to its furan ring structure, which imparts distinct reactivity and properties compared to other bromomethyl compounds. Its combination of bromomethyl and ethyl groups provides versatility in various synthetic applications.
Propriétés
Formule moléculaire |
C7H9BrO2 |
|---|---|
Poids moléculaire |
205.05 g/mol |
Nom IUPAC |
3-(bromomethyl)-4-ethyl-2H-furan-5-one |
InChI |
InChI=1S/C7H9BrO2/c1-2-6-5(3-8)4-10-7(6)9/h2-4H2,1H3 |
Clé InChI |
SWORCBOWBJLFPI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(COC1=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


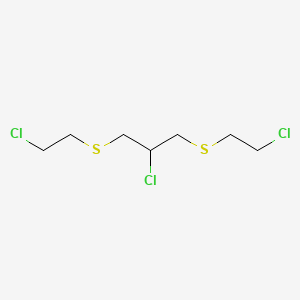
![N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide](/img/structure/B13950767.png)
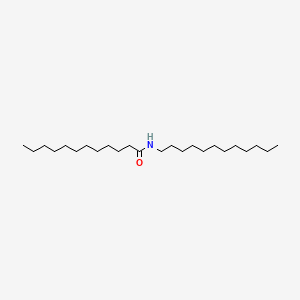


![Ethyl 2-[(1-chloro-3,4-dihydronaphthalen-2-yl)(hydroxy)methyl]prop-2-enoate](/img/structure/B13950794.png)

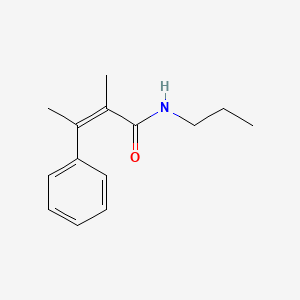
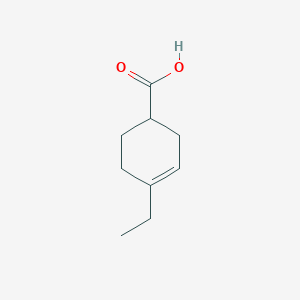
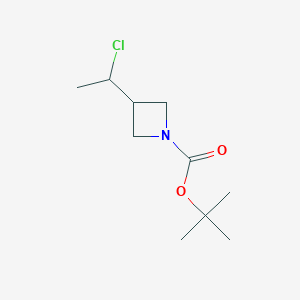
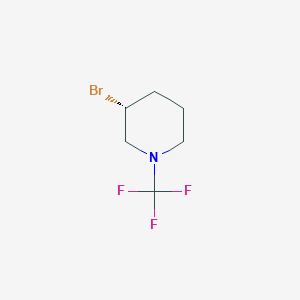

![1H-Pyrimido[1,2-a]quinoline-2-acetic acid, 1-oxo-, ethyl ester](/img/structure/B13950822.png)
